3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Overview
Description
3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the thioamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of reaction parameters and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(methylbenzyl)formamide: This compound shares structural similarities but differs in its functional groups and biological activities.
3-methylbenzylamine: Another related compound with a different functional group arrangement.
1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A structurally similar compound with distinct biological properties.
Uniqueness
3-METHYL-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]piperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-14-6-5-9-21(11-14)18(23)20-17-10-19-22(13-17)12-16-8-4-3-7-15(16)2/h3-4,7-8,10,13-14H,5-6,9,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTHSRKTWFIFLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CN(N=C2)CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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